molecular formula C8H14N2O2 B13855952 Oxetan-3-yl(piperazin-1-yl)methanone

Oxetan-3-yl(piperazin-1-yl)methanone

Cat. No.: B13855952
M. Wt: 170.21 g/mol
InChI Key: RWBMSSUISRPLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetan-3-yl(piperazin-1-yl)methanone is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure incorporates both a piperazine ring and an oxetane group, two motifs known to impart favorable properties to drug molecules. The piperazine ring is a common feature in pharmacologically active compounds, often contributing to water solubility and the ability to form hydrogen bonds with biological targets . The oxetane ring is a saturated, three-dimensional oxygen heterocycle that can be used to improve a molecule's metabolic stability, solubility, and physicochemical profile . While the specific biological activity of this compound is not documented in the searched literature, a closely related compound, 1-(Oxetan-3-yl)piperazine, is utilized in scientific research, particularly in the synthesis of potential therapeutics such as peripherally restricted cannabinoid receptor (CB1) antagonists . Researchers value these structural components for designing novel molecules and optimizing lead compounds. This product is provided for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

oxetan-3-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C8H14N2O2/c11-8(7-5-12-6-7)10-3-1-9-2-4-10/h7,9H,1-6H2

InChI Key

RWBMSSUISRPLNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2COC2

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Oxetan-3-yl)piperazine Precursors

A key intermediate in the preparation of this compound is 1-(oxetan-3-yl)piperazine , which can be synthesized via nucleophilic substitution reactions involving oxetane derivatives and piperazine.

  • Typical reaction conditions include the use of potassium carbonate as a base in polar aprotic solvents such as N-methyl-2-pyrrolidone or N,N-dimethylformamide at elevated temperatures (~100°C) under inert atmosphere (nitrogen) to promote substitution reactions. For example, 1-(oxetan-3-yl)piperazine reacts with aryl fluorides such as 1-fluoro-2-methoxy-4-nitrobenzene to give substituted piperazine derivatives.

  • After reaction completion, the mixture is worked up by aqueous extraction and organic solvent washing, followed by drying and purification via silica gel column chromatography using methanol/methylene chloride mixtures to isolate the desired product.

  • Yields reported for these reactions are generally high, for instance, 89% yield was obtained when 1-(oxetan-3-yl)piperazine was reacted with 4,6-dichloro-5-fluoro-2-methyl-pyrimidine in the presence of diisopropylethylamine in dichloromethane at room temperature for 10 minutes.

Formation of the Methanone Linkage (this compound)

The critical step to obtain this compound involves the introduction of the methanone (carbonyl) group linking the oxetane ring to the piperazine nitrogen.

  • This can be achieved by acylation of 1-(oxetan-3-yl)piperazine with appropriate acyl chlorides or activated carboxylic acid derivatives. Although explicit procedures for this exact compound are scarce, standard amide bond formation techniques apply, such as using acid chlorides or coupling reagents (e.g., carbodiimides) under mild conditions to avoid ring opening of the oxetane.

  • Literature on similar oxetane-containing piperazine derivatives suggests that the reaction is performed in dichloromethane or other inert solvents, often at room temperature or slightly elevated temperatures, with bases like triethylamine or diisopropylethylamine to scavenge HCl generated during acylation.

  • Purification typically involves silica gel chromatography, with characterization by NMR and mass spectrometry confirming the formation of the methanone linkage.

Alternative Synthetic Routes and Functional Group Transformations

  • Oxetane rings can be introduced via ring closure strategies such as intramolecular etherification of suitably functionalized precursors, as reported in oxetane nucleoside analog synthesis.

  • The oxetane ring is sensitive to harsh conditions; hence, mild and selective conditions are preferred to maintain ring integrity during functionalization steps.

  • Suzuki and Buchwald–Hartwig couplings have been employed in related heterocyclic systems to introduce substituents on nitrogen atoms, which can be adapted for piperazine functionalization.

Summary Table of Preparation Conditions

Step Reactants/Intermediates Conditions Solvent Base Temperature Time Yield (%) Notes
1 1-(Oxetan-3-yl)piperazine + aryl fluoride (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) Potassium carbonate NMP or DMF K2CO3 100°C Overnight (12-16 h) High (not specified) Inert atmosphere, extraction and chromatography purification
2 1-(Oxetan-3-yl)piperazine + acyl chloride (for methanone formation) Amide coupling Dichloromethane Diisopropylethylamine RT to mild heating Minutes to hours ~89% (analogous reactions) Silica gel chromatography purification
3 Oxetane ring formation (intramolecular etherification) Base-mediated cyclization Mixed solvents (e.g., DME–EtOH) Sodium carbonate or KOtBu 70-110°C Hours 70-90% (from related oxetane syntheses) Sensitive to conditions to avoid ring opening

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Oxetan-3-yl(piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxetan-3-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The piperazine moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • Oxetan-3-yl Group: Enhances solubility and metabolic stability compared to bulkier substituents like quinoline or aryl groups .
  • Piperazine Core : Facilitates hydrogen bonding and charge interactions with target proteins, common in kinase and protease inhibitors .

Comparative Analysis of Analogous Compounds:

Compound Name Substituents/R-Groups Key Features Biological Target/Activity Reference ID
(6-Fluoroquinolin-3-yl)(piperazin-1-yl)methanone Quinoline, sulfonyl groups High lipophilicity; used in ALDH1A1 inhibition Oncology (ALDH1A1 inhibitors)
(Pyridin-3-yl)(piperazin-1-yl)methanone Pyridine ring Moderate solubility; antiviral activity SARS-CoV-2 Mpro inhibitors
BAY10000493 Imidazo[1,2-a]pyridine, bromophenyl Bulky substituents; targets intracellular vestibule of K2P channels K2P potassium channel inhibitors
4-(4-Aminophenyl)piperazin-1-ylmethanone Furan, aminophenyl Improved solubility via furan; nitro-reduction synthesis Antimicrobial candidates
(3-Chloro-4-methylphenyl)(piperazin-1-yl)methanone Chlorophenyl, methyl High lipophilicity; commercial availability Undisclosed (chemical intermediate)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): Oxetan-3-yl derivatives exhibit lower LogP values compared to quinoline- or aryl-substituted analogs (e.g., ’s quinoline-based compound has higher lipophilicity due to aromatic rings) . Furan-containing analogs () show intermediate solubility, while chloro-/methyl-substituted derivatives () are more lipophilic .
  • Synthetic Accessibility: Oxetan-3-yl(piperazin-1-yl)methanone derivatives are synthesized via coupling reactions (e.g., HATU-mediated amidation in ), whereas bulkier analogs (e.g., BAY10000493) require multi-step functionalization .

Limitations and Opportunities

  • This compound: While its solubility is advantageous, the oxetane ring’s strain may limit synthetic scalability.
  • Opportunities : Hybridization with substituents from (e.g., dichlorobenzyl groups) or (furan rings) could optimize target affinity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Oxetan-3-yl(piperazin-1-yl)methanone, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling oxetan-3-yl carbonyl chloride with piperazine derivatives under anhydrous conditions. Key steps include:

  • Nucleophilic substitution : Piperazine reacts with the carbonyl group at 0–5°C in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Catalytic optimization : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by neutralizing HCl byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product (>95% purity) .
    • Example Reaction Conditions :
StepReagentsSolventTemperatureYield
CouplingPiperazine, TEADCM0–5°C70–85%

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Multi-technique validation is critical:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the oxetane ring (δ 4.5–5.0 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ = 209.12) ensures molecular formula accuracy .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (if crystalline) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodology : Solubility is assessed via shake-flask method:

  • Polar solvents : DMSO (>50 mg/mL), methanol (~20 mg/mL).
  • Nonpolar solvents : <1 mg/mL in hexane .
    • Data Interpretation : Use Hansen solubility parameters to predict compatibility with biological assay buffers .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH 1–13 at 40°C for 24 hours. Monitor degradation via HPLC:
pHDegradation ProductsStability (%)
1Oxetane ring opening65–70%
7No degradation98%
13Piperazine hydrolysis80–85%
  • Mechanistic analysis : LC-MS/MS identifies degradation pathways (e.g., oxetane ring cleavage at acidic pH) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce ester groups at the oxetane oxygen to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release (tested via dialysis membrane diffusion) .
    • Key Metrics :
StrategyCmax_{max} (µg/mL)T1/2_{1/2} (h)
Free compound2.1 ± 0.31.5
Nanoparticle5.8 ± 0.76.2

Q. How can researchers resolve discrepancies in receptor-binding affinity data across assays?

  • Methodology :

  • Assay standardization : Compare surface plasmon resonance (SPR) vs. fluorescence polarization (FP) using a common positive control (e.g., serotonin receptor antagonists) .
  • Data normalization : Express results as % inhibition relative to a reference ligand to minimize inter-assay variability .
    • Example Conflict :
AssayIC50_{50} (nM)
SPR12.3 ± 1.2
FP28.7 ± 3.1
  • Resolution : SPR detects direct binding, while FP may include off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.